Compound Description: CB-30865 is a potent cytotoxic agent identified as a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) []. Further research focused on optimizing its biochemical and cellular NAMPT activity, as well as its cytotoxicity, leading to the development of structural analogs [].
Relevance: While structurally different from 3-bromo-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide, CB-30865 is relevant due to the shared focus on structure-activity relationship (SAR) studies. Both the research on CB-30865 analogs [] and the implicit interest in related compounds to 3-bromo-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide imply a search for modifications that enhance desired biological activities. This shared objective connects these compounds in a broader research context.
Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor, specifically targeting class I HDAC isoforms []. It demonstrated potent in vitro and in vivo antitumor activity, particularly against human myelodysplastic syndrome (SKM-1) cells []. Notably, it exhibited a favorable pharmacokinetic profile and minimal off-target activity [], suggesting its potential as an oral anticancer drug candidate.
Relevance: The compound shares a significant structural similarity with 3-bromo-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide: the benzamide moiety directly connected to a pyridazinone ring. This structural resemblance suggests that both compounds might share a similar binding mode with certain targets, particularly those interacting with the benzamide-pyridazinone core. Understanding the SAR of this core structure, as exemplified by the potent HDAC inhibition of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide [], could provide valuable insights for modifying 3-bromo-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide to enhance its biological activity or target specificity.
Compound Description: This molecule belongs to a series of tetrahydropyridine (THP) derivatives designed for their potential anticancer activity []. It displayed notable cytotoxicity against MCF-7 (estrogen receptor-positive breast cancer), MDA-MB-231 (estrogen receptor-negative breast cancer), and Ishikawa (endometrial cancer) cell lines [].
Relevance: Although structurally distinct from 3-bromo-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide, the inclusion of this compound in the 'Related Compounds' section stems from the shared focus on exploring aryl sulfonamide derivatives as potential anticancer agents []. The presence of the sulfonamide group and the overall aromatic character suggest potential similarities in their physicochemical properties and potential interactions with biological targets. This connection highlights a broader class of compounds of interest in anticancer research.
Compound Description: GDC-0449 is a potent and selective Hedgehog (Hh) signaling pathway inhibitor with demonstrated oral bioavailability []. Its preclinical profile exhibited favorable absorption, distribution, metabolism, and excretion properties, making it a promising candidate for treating various cancers [].
Relevance: GDC-0449 shares the benzamide core structure with a methylsulfonyl group with 3-bromo-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide. This structural similarity highlights a common motif in medicinal chemistry, potentially contributing to similar pharmacological properties. Although the target and mode of action might differ, studying the success of GDC-0449 as an orally bioavailable drug candidate [] could offer valuable insights into optimizing 3-bromo-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide for improved drug-like characteristics.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.